molecular formula C10H10ClN3O2 B7590204 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile

2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile

Cat. No. B7590204
M. Wt: 239.66 g/mol
InChI Key: QIEWPLRZOUVUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile, also known as CN2097, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of acetonitriles and has a molecular formula of C10H10ClN3O2. In

Mechanism of Action

The exact mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have a long half-life, allowing for sustained effects over time. However, one limitation of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is its relatively high cost compared to other compounds used in research.

Future Directions

There are several future directions for research involving 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile. One potential area of study is its use as a chemotherapy agent in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile and its potential applications in treating inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration methods for 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in various research settings.
In conclusion, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is a promising compound with potential applications in various areas of scientific research. Its low toxicity profile and potential anti-inflammatory and anti-cancer properties make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and potential applications of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile.

Synthesis Methods

2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzyl chloride with methylamine followed by the addition of acetonitrile. The resulting compound is then purified through recrystallization to obtain 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in its pure form.

Scientific Research Applications

2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been used in various scientific research studies due to its potential as a bioactive molecule. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating diseases such as arthritis and asthma. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been studied for its potential as a chemotherapy agent in cancer treatment.

properties

IUPAC Name

2-[(2-chloro-4-nitrophenyl)methyl-methylamino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-13(5-4-12)7-8-2-3-9(14(15)16)6-10(8)11/h2-3,6H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEWPLRZOUVUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)CC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile

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